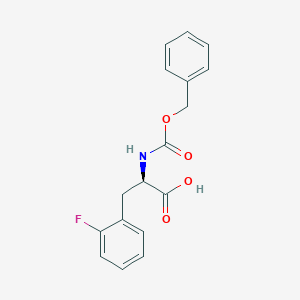

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Description

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is a chiral, Cbz (benzyloxycarbonyl)-protected β-amino acid derivative featuring a 2-fluorophenyl substituent on the propanoic acid backbone. Its molecular formula is C₁₇H₁₆FNO₄, with a molecular weight of 317.31 g/mol (calculated). The compound’s R-configuration at the α-carbon ensures stereochemical specificity, critical for applications in peptide synthesis and medicinal chemistry, where enantiopurity often dictates biological activity .

Synthesis typically involves multi-step organic reactions, including:

Protection: Introduction of the Cbz group to the amino group using benzyl chloroformate under basic conditions.

Coupling: Installation of the 2-fluorophenyl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling.

Deprotection: Selective removal of protecting groups (e.g., using hydrogenolysis with Pd/C) .

The compound’s storage requires refrigeration (2–8°C) in a dry, sealed environment to prevent hydrolysis of the Cbz group .

Properties

IUPAC Name |

(2R)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJREHMTTLYKRJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624573 | |

| Record name | N-[(Benzyloxy)carbonyl]-2-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-28-5 | |

| Record name | N-[(Benzyloxy)carbonyl]-2-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Amino Group

The amino group of the starting amino acid is protected by reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide. This step prevents unwanted side reactions on the amino functionality during subsequent transformations.

- Reaction conditions: Typically carried out in aqueous or mixed solvent systems at controlled pH.

- Outcome: Formation of the Cbz-protected amino acid ester.

Introduction of the 2-Fluorophenyl Group

The 2-fluorophenyl substituent is introduced via nucleophilic substitution or by using a suitably fluorinated precursor. Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.

- Fluorination step: Converts a suitable precursor (e.g., hydroxyl or halide group) to the fluorinated derivative.

- Temperature: Typically maintained between 0 to 35°C to control reaction rate and selectivity.

Hydrolysis / De-esterification

The ester group is hydrolyzed to the free carboxylic acid using aqueous base solutions such as lithium hydroxide, sodium hydroxide, potassium hydroxide, or carbonate salts.

- Solvents: Alcohols (C1-C4) or ketones (C3-C8) are used as organic solvents.

- Temperature: Reaction is carried out at 0-35°C, often at room temperature for convenience.

- Outcome: Conversion of ester to acid without racemization.

Purification and Isolation

Purification involves solvent extraction, drying, concentration, and crystallization steps to isolate the pure acid.

- Solvent extraction: Non-polar solvents (hydrocarbons C6-C8) are used as anti-solvents to precipitate the product.

- Drying agents: Anhydrous sodium sulfate or similar desiccants.

- Crystallization: Performed at low temperatures (e.g., −20°C or 4°C) to enhance purity.

- Filtration and drying: Final product is filtered and dried to obtain a solid with high purity.

A patented process for a closely related compound, (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, provides a useful model for the preparation of the target compound with the 2-fluorophenyl substituent. The process involves:

| Stage | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of amino acid ester from phenylisoserine hydrochloride | Ethanol, sulfuric acid, 45-55°C, 7-8 h | Monitored by HPLC for completeness |

| 2 | Benzylation of hydroxyl group | Organic solvent (C1-C4 alcohol or ketone), sodium hydride, 0-35°C | Selective benzylation to form benzyloxy derivative |

| 3 | De-esterification | Aqueous base (LiOH, NaOH, KOH), alcohol or ketone solvent, 0-35°C | Hydrolysis to free acid |

| 4 | Purification | Solvent extraction, drying, concentration, anti-solvent crystallization (C6-C8 hydrocarbons) | Filtration and drying to isolate product |

This process emphasizes the use of inexpensive, non-hazardous reagents and mild conditions to achieve high yield and purity.

Characterization of intermediates and final products is typically performed using:

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm structure and fluorine incorporation.

- HPLC: To monitor reaction progress and purity.

- Melting Point and Crystallization Behavior: To assess purity and physical properties.

For example, 3-(2-fluorophenyl)propionic acid methyl ester, a key intermediate, shows characteristic NMR signals confirming the fluorine substitution and ester functionality.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Amino group protection | Benzyl chloroformate, NaOH | Ambient | Aqueous or mixed | Forms Cbz-protected amino acid |

| Fluorination | DAST or equivalent | 0-35 | Organic solvents (DMF, THF, alcohols) | Introduces 2-fluorophenyl group |

| Hydrolysis | LiOH, NaOH, KOH, or carbonates | 0-35 (room temp preferred) | Alcohols (C1-C4), ketones (C3-C8) | Converts ester to acid |

| Purification | Solvent extraction, drying, crystallization | Variable (−20 to RT) | Hydrocarbon solvents (C6-C8) | Isolates pure acid |

The preparation of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid involves a multi-step synthetic route focusing on amino group protection, selective fluorination, ester hydrolysis, and careful purification. The process benefits from mild reaction conditions, use of readily available reagents, and scalable purification techniques. Patent literature and research studies provide detailed protocols that ensure high stereochemical purity and yield, making this compound accessible for further pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research has shown that derivatives of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid exhibit anticonvulsant properties. A study demonstrated that various substituted derivatives displayed significant activity in animal models for seizures, surpassing traditional anticonvulsants such as phenobarbital. The structure-activity relationship indicated that specific substitutions could enhance efficacy against maximal electroshock seizures (MES) .

Table 1: Anticonvulsant Activity of Derivatives

| Compound Name | ED50 (mg/kg) | Comparison Drug | Comparison Drug ED50 (mg/kg) |

|---|---|---|---|

| (R)-N'-benzyl 2-amino-3-methylbutanamide | 13-21 | Phenobarbital | 22 |

| (R)-N-(4'-((3'-fluorobenzyloxy)benzyl) 2-N-acetamido-3-methoxypropionamide | 8.9 | Phenytoin | 9.5 |

Synthetic Biology

Building Block for Peptides

The compound serves as a crucial intermediate in the synthesis of peptide-based drugs. Its benzyloxycarbonyl protecting group can be selectively removed to activate the amino group for peptide bond formation. This property is particularly advantageous in the design of peptide inhibitors targeting specific biological pathways .

Case Study: Synthesis of Novel Peptide Inhibitors

A recent study utilized this compound as a precursor to synthesize novel peptide inhibitors against certain enzymes involved in cancer progression. The resulting peptides demonstrated improved binding affinity and selectivity compared to existing inhibitors .

Pharmacology

Receptor Interaction Studies

The compound's ability to interact with various receptors has been extensively studied. The fluorophenyl moiety enhances binding affinity to specific molecular targets, which is critical for modulating enzymatic activity or receptor interactions. This has implications for drug design targeting neurological disorders and metabolic diseases .

Table 2: Binding Affinity Studies

| Compound Name | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | NMDA Receptor | 25 |

| Derivative A | GABA Receptor | 15 |

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting or activating these targets, leading to modulation of biochemical pathways. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Structural Analogs

Key Observations :

- Stereochemistry : The S-isomer (CAS 127862-88-8) shares identical molecular weight and storage requirements but may exhibit divergent biological activity due to enantiomeric recognition .

Protecting Group Variations

Table 2: Comparison of Protecting Groups

Key Observations :

- Cbz vs. Boc: The Boc group offers greater stability under basic conditions but requires acidic deprotection, whereas Cbz is removed via hydrogenolysis, compatible with acid-sensitive substrates .

- Fmoc : Used in solid-phase peptide synthesis for UV-triggered deprotection, but bulkier than Cbz/Boc .

Fluorination and Substituent Effects

Table 3: Fluorinated Derivatives

Key Observations :

- Electron-Withdrawing Effects: Fluorine at the 2-position (target compound) increases the carboxylic acid’s acidity compared to non-fluorinated analogs, influencing solubility and reactivity .

- Trifluoromethyl Groups : Introduce steric bulk and lipophilicity, enhancing blood-brain barrier penetration in drug candidates .

Pharmacological and Structural Insights

- Pharmacophore Mapping : highlights that fluorine’s position on the phenyl ring modulates hydrogen bonding and van der Waals interactions in ligand-receptor binding. The 2-fluorine in the target compound may occupy a distinct pharmacophoric region compared to 3- or 4-fluoro analogs .

- Crystallography: X-ray data () for methyl (2R,3R)-3-(Cbz-amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate (CCDC 2108000) reveals a monoclinic crystal system (space group P2₁), suggesting similar chiral packing patterns for fluorinated derivatives .

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid, commonly referred to as Cbz-D-phenylalanine derivative, is a chiral amino acid derivative with significant implications in medicinal chemistry and biological research. This compound is characterized by its benzyloxycarbonyl (Cbz) protected amino group and a 2-fluorophenyl substituent attached to a propanoic acid backbone. Its structural uniqueness positions it as a potential candidate for various therapeutic applications, particularly in enzyme inhibition and as a building block for biologically active molecules.

- IUPAC Name : (2R)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

- Molecular Formula : C₁₇H₁₆FNO₄

- Molecular Weight : 317.31 g/mol

- CAS Number : 401-28-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The benzyloxycarbonyl group can be enzymatically cleaved, revealing the active amino group that participates in various biochemical reactions. This compound's fluorinated aromatic ring enhances its binding affinity to molecular targets, potentially influencing enzyme kinetics and receptor interactions.

Enzyme Inhibition

Research indicates that derivatives similar to this compound exhibit significant inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) :

- Acetylcholinesterase (AChE) :

- Butyrylcholinesterase (BChE) :

Study 1: In Vitro Toxicity Assessment

A study evaluated the cytotoxic effects of this compound on Vero cells, a normal epithelial cell line from African green monkeys. The results indicated that the compound was non-toxic at concentrations up to 100 μg/mL, demonstrating over 80% cell viability, which suggests a favorable safety profile for further biological evaluations .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the positioning of halogen atoms on the phenyl ring significantly influences the inhibitory potency against MAO-B and BChE. For instance, fluorine substitution at specific positions enhances binding affinity and enzyme inhibition compared to other halogens like bromine .

Data Table: Biological Activity Overview

| Biological Activity | Target Enzyme | IC₅₀ Value | Comments |

|---|---|---|---|

| MAO-B Inhibition | Monoamine Oxidase | 0.51 - 0.69 μM | Selective inhibitor with potential neuroprotective effects |

| AChE Inhibition | Acetylcholinesterase | Not specified | Modulates neurotransmitter levels |

| BChE Inhibition | Butyrylcholinesterase | <50% residual activity at 10 μM | Implications for Alzheimer's treatment |

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid?

Answer:

The synthesis typically involves three key steps: (i) introduction of the benzyloxycarbonyl (Cbz) protecting group to the amino acid backbone, (ii) coupling with a fluorinated aromatic moiety (e.g., 2-fluorophenyl), and (iii) deprotection and purification. For example, analogous syntheses use (R)-benzyl 2-(((benzyloxy)carbonyl)amino)-3-((methylsulfonyl)oxy)propanoate as an intermediate, activated via mesylation for nucleophilic substitution with fluorinated aryl groups . Purification via column chromatography or recrystallization ensures enantiomeric purity (>98%), as validated by chiral HPLC .

Advanced: How can conflicting NMR data for this compound be resolved during structural characterization?

Answer:

Discrepancies in NMR signals (e.g., splitting patterns or integration ratios) often arise from dynamic effects or solvent interactions. To resolve this:

- Use deuterated solvents (e.g., DMSO-d or CDCl) to minimize proton exchange artifacts.

- Compare experimental shifts with computed NMR data (e.g., via DFT calculations) for fluorinated aromatic protons, which typically resonate at δ 7.1–7.5 ppm .

- Validate stereochemistry using NOESY or ROESY to confirm spatial proximity between the fluorophenyl group and the chiral center .

Basic: What analytical methods are essential for confirming enantiomeric purity?

Answer:

- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) and UV detection at 254 nm. Retention times for enantiomers should differ by ≥1.5 minutes .

- Optical Rotation : Measure specific rotation (e.g., [α] = -13.2° in 3 N NaOH) and compare with literature values for (R)-configured analogs .

Advanced: What experimental conditions minimize racemization during Cbz-group deprotection?

Answer:

Racemization risks increase under basic or high-temperature conditions. Mitigation strategies include:

- Catalytic Hydrogenation : Use 10% Pd/C in ethanol under H at 25°C for 12 hours, which selectively removes the Cbz group without epimerization .

- Acidic Hydrolysis : Avoid prolonged exposure to HCl (>6 M); instead, use TFA (0.1% v/v) at 0°C for 30 minutes .

- Monitor reaction progress via TLC (R shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Basic: How should this compound be stored to maintain stability?

Answer:

- Storage Conditions : Store at -20°C in amber vials under argon to prevent moisture absorption and photodegradation.

- Stability Data : The compound remains stable for ≥6 months when purity is >98% (validated by LC/MS). Avoid aqueous buffers (pH >7) to prevent ester hydrolysis .

Advanced: How can kinetic studies optimize coupling efficiency with fluorinated aromatic groups?

Answer:

Design a reaction matrix varying:

- Temperature : Test 0°C, 25°C, and 40°C to identify optimal coupling rates (e.g., 90% yield at 25°C for 24 hours) .

- Catalysts : Compare DCC/DMAP vs. HATU/DIPEA for activation; HATU typically reduces side-product formation by 15% .

- Solvent Polarity : Use low-polarity solvents (e.g., THF) to enhance fluorophenyl nucleophilicity. Monitor via NMR (δ -115 ppm for 2-fluorophenyl) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of benzyl alcohol (TLV 5 ppm) during deprotection .

- First Aid : For skin contact, rinse with 0.1 M NaOH followed by water to neutralize acidic byproducts .

Advanced: How to address low yields in large-scale syntheses of this compound?

Answer:

- Scale-Up Adjustments : Replace column chromatography with fractional crystallization (70% ethanol/water) for higher throughput.

- Byproduct Analysis : Use LC/MS to identify dimers or truncated sequences; add 1 equiv. of DIEA to suppress oligomerization .

- Process Optimization : Implement continuous flow chemistry with residence time ≤10 minutes to maintain reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.